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Pharmacological Profile of PF-6274484

PF-6274484 is a high-affinity, potent covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR)

kinase. Its design includes a reactive group that forms a permanent covalent bond with a cysteine residue

(Cys797) in EGFR's ATP-binding pocket [1] [2].

The table below summarizes its core biochemical activity:

Property Description / Value

Mechanism of Action Covalent, irreversible EGFR kinase inhibitor [3] [1]

Target Cysteine Cys797 (in EGFR ATP-binding pocket) [1]

Biochemical Ki 0.14 nM [3]

Cellular IC50 (WT EGFR) 5.8 nM (autophosphorylation in A549 tumor cells) [3]

Cellular IC50 (Mutant
EGFR)

6.6 nM (autophosphorylation in tumor cells) [3]

Chemical Structure N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-

propenamide [3]
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Comparison with Other Covalent EGFR Inhibitors

The following table places PF-6274484 in context with other covalent EGFR inhibitors, using key kinetic

parameters that define their potency. The parameter kinact/Ki represents the overall efficiency of

covalent inhibition, combining both initial reversible binding affinity (Ki) and the rate of the covalent bond

formation (kinact) [1].

Inhibitor Ki (nM) kinact (x 10⁻³ s⁻¹) kinact/Ki (µM⁻¹s⁻¹)
WT EGFR Cellular
IC50 (nM)

PF-6274484 0.14 (Ki)
[3]

Information not specified
in results

Information not specified
in results

5.8 [3]

Dacomitinib 0.16 1.5 9.9 2.5 [1]

Afatinib 0.15 2.4 15.0 7.3 [1]

CI-1033 0.093 2.9 23.0 4.9 [1]

Neratinib 7.8 2.1 0.27 32.1 [1]

This data reveals that PF-6274484 belongs to a group of quinazoline-based inhibitors (like dacomitinib,

afatinib, and CI-1033) that achieve extreme potency primarily through very high initial binding affinity

(sub-nanomolar Ki), which compensates for their relatively modest chemical reactivity (kinact) [1].

Experimental Protocols for Profiling

The experimental data for PF-6274484 and other covalent inhibitors is typically generated through the

following methodologies:

1. Biochemical Kinase Assay [1]

Objective: To determine the reversible binding affinity (Ki) and the covalent inactivation rate constant
(kinact).

Methodology: A coupled enzyme assay is used where EGFR kinase activity is measured by the
conversion of a peptide substrate to a phosphorylated product. Inhibitors are incubated with the
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enzyme, and reaction progress is monitored over time.

Data Analysis: The data is analyzed through global fitting of the reaction progress curves using
numerical integration of differential equations. This separates the overall inhibition into the two

contributing components: noncovalent binding strength (Ki) and chemical reactivity (kinact).

2. Cellular Target Engagement & Selectivity Profiling (ABPP) [4]

Objective: To confirm target inhibition in living cells and identify proteome-wide on- and off-targets.

Methodology:
A "clickable" alkyne-bearing analog of PF-6274484 (probe 3) is synthesized [4].

Cancer cells (e.g., A431) are treated with this probe.
After cell lysis, the probe-labeled proteins are conjugated to an azide-rhodamine reporter via

click chemistry.
Labeled proteins are separated by SDS-PAGE and visualized via in-gel fluorescence scanning.

Specificity is confirmed through competition experiments where cells are pre-treated with the
parent inhibitor (PF-6274484), which should block probe labeling of its direct targets.

Advanced MS-based Profiling: For a system-wide view, the labeled proteins can be enriched and
identified using quantitative mass spectrometry (MS) techniques like SILAC (Stable Isotope

Labeling by Amino acids in Cell culture) to provide a full inventory of specific and non-specific protein
targets [4].

EGFR Signaling and Inhibitor Mechanism

The following diagram illustrates the EGFR signaling pathway and the mechanism of covalent inhibition by

PF-6274484.
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Research Implications and Considerations

For researchers, the data on PF-6274484 highlights several key points:

High Affinity is Crucial: Its potency, like other successful covalent EGFR inhibitors, is driven more

by exceptional non-covalent binding affinity than by high chemical reactivity [1].
Selectivity is a Key Parameter: While the search results confirm PF-6274484's primary target is

EGFR, one study using activity-based protein profiling (ABPP) also identified ERBB2 as a specific
off-target [4]. This underscores the importance of proteome-wide selectivity screening for covalent

inhibitors to understand potential polypharmacology and toxicological liabilities [4] [2].
Mechanisms of Resistance: Research into covalent inhibitors has identified that oxidation of the

target cysteine (Cys797) or reversible interactions with it can be emerging mechanisms of drug
resistance [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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